1-formylcyclopentane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-formylcyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-7(6-9)3-1-2-4-7/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIRISUEUQBWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956531-78-5 | |
| Record name | 1-formylcyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Pathways of 1 Formylcyclopentane 1 Carbonitrile
Reactions Involving the Formyl Group
The formyl group (–CHO) is a highly reactive functional group due to the electrophilic nature of its carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles.
Nucleophilic Additions to the Carbonyl
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol. libretexts.orgyoutube.com For 1-formylcyclopentane-1-carbonitrile, this results in the formation of a new stereocenter at the former carbonyl carbon.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral intermediate. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to give the final alcohol product. The rate of addition can be influenced by steric hindrance around the carbonyl group and the electronic properties of the substituents. masterorganicchemistry.com
A classic example is the formation of cyanohydrins through the addition of a cyanide ion. libretexts.orgchemguide.co.uk For this compound, this would involve the addition of a second cyanide equivalent, which is generally less common but proceeds via the same nucleophilic addition mechanism.
Table 1: Examples of Nucleophilic Addition to Aldehydes
| Nucleophile (Reagent) | Product Type | General Product Structure |
|---|---|---|
| Hydride ion (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | |
| Organometallic (e.g., Grignard, R-MgBr) | Secondary Alcohol | |
| Cyanide ion (HCN/KCN) | Cyanohydrin | |
| Water (H₂O) | Hydrate (Gem-diol) |
This table represents the general reactivity of aldehydes; specific experimental data for this compound is not widely documented.
Oxidation and Reduction Pathways of the Aldehyde
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde to a carboxylic acid. The reaction with hot, acidified potassium permanganate, for instance, would break the C-C double bond in an enol intermediate, but for an aldehyde, it oxidizes the formyl C-H bond to a C-O bond, yielding 1-cyanocyclopentane-1-carboxylic acid. ntu.edu.sg
Reduction: Conversely, the aldehyde is easily reduced to a primary alcohol, (1-cyanocyclopentyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that will typically not reduce the nitrile group, making it ideal for the selective reduction of the aldehyde. LiAlH₄ is a much stronger reducing agent and would likely reduce both the aldehyde and the nitrile group.
Condensation Reactions
Condensation reactions are crucial for forming new carbon-carbon bonds. The formyl group of this compound can participate in several such reactions.
Aldol (B89426) Condensation: In the presence of a base, an aldehyde with alpha-hydrogens can form an enolate, which can then attack another aldehyde molecule. However, this compound lacks alpha-hydrogens, so it cannot form an enolate itself. It can, however, act as the electrophilic partner in a "crossed" or "mixed" aldol condensation with another enolizable aldehyde or ketone. libretexts.org The reaction involves the nucleophilic attack of an enolate on the formyl group of this compound. libretexts.org
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction would convert the formyl group of this compound into a vinyl group, yielding 1-(1-alkenyl)cyclopentane-1-carbonitrile. The reaction proceeds through a betaine (B1666868) intermediate that collapses to an oxaphosphetane, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. chemguide.co.uk
Reactivity of the Carbonitrile Group
The carbonitrile group (–C≡N) is also electrophilic at the carbon atom, though generally less reactive than a carbonyl carbon. It undergoes nucleophilic attack and can be reduced or hydrolyzed.
Nucleophilic Attacks on the Nitrile
Organometallic reagents, such as Grignard reagents (R-MgX), can attack the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which upon acidic workup (hydrolysis) yields a ketone. For example, reacting this compound with a Grignard reagent would first require protection of the more reactive aldehyde group. If the aldehyde is protected (e.g., as an acetal), the Grignard reagent can selectively add to the nitrile to form, after hydrolysis, a 1-acylcyclopentane-1-carbonitrile derivative. chemguide.co.uk
Hydrolysis and Reduction of the Nitrile
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comchemistrysteps.com
Acid-catalyzed hydrolysis: Heating with aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen, making the carbon more electrophilic. Water then attacks, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid (1-formylcyclopentane-1-carboxylic acid) and an ammonium (B1175870) ion. libretexts.orglibretexts.org
Base-catalyzed hydrolysis: Heating with aqueous base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction proceeds through an amide intermediate to yield a carboxylate salt and ammonia. chemguide.co.ukchemistrysteps.com Subsequent acidification is necessary to obtain the free carboxylic acid. masterorganicchemistry.com
Reduction: The nitrile group can be reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful enough reagent to achieve this transformation, converting the nitrile to an aminomethyl group. chemguide.co.uk This reaction proceeds via the nucleophilic addition of two hydride equivalents to the nitrile carbon. If both the formyl and nitrile groups were present, LiAlH₄ would reduce both, yielding (1-(aminomethyl)cyclopentyl)methanol. Milder reducing agents used for nitriles, like catalytic hydrogenation (H₂/Pd, Pt, or Ni), can also be employed, though conditions can sometimes be harsh and may also affect the aldehyde.
Cyclopentane (B165970) Ring Reactivity
The cyclopentane core of this compound, while generally stable, can participate in specific reactions, particularly those that relieve ring strain or are driven by the reactive functional groups attached to it.
While the cyclopentane ring is significantly less strained than its three- and four-membered counterparts, ring-opening reactions can be induced under specific conditions, often involving radical pathways or the strategic placement of activating groups. For instance, in related systems like cyclopropanols, ring-opening can be initiated by the formation of a cyclopropyloxy radical, leading to a β-keto radical that can undergo further reactions. nih.gov Similarly, radical-mediated ring-opening of methylenecyclopropanes has been observed. nih.gov Although direct evidence for this compound is not extensively documented, analogous pathways could be envisioned under radical conditions.
Rearrangements of α-hydroxy ketones, known as the α-ketol rearrangement, can occur under acidic, basic, or thermal conditions, involving a 1,2-migration of an alkyl or aryl group. wikipedia.org While this compound is not an α-hydroxy ketone, its derivatives, formed through reactions of the formyl group, could potentially undergo such rearrangements. For example, the product of a Grignard reaction with the formyl group would be a tertiary alcohol adjacent to the nitrile-bearing quaternary carbon, a structure that could be susceptible to rearrangement under acidic conditions.
In the context of dinitrile compounds, the Thorpe-Ziegler reaction provides a pathway for intramolecular cyclization to form a cyclic ketone after hydrolysis. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org While this compound is not a dinitrile, this reaction highlights a potential pathway for related cyclopentane systems.
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary non-planar conformations: the envelope and the half-chair. baranlab.org The envelope conformation has four carbon atoms in a plane with the fifth puckered out of the plane, while the half-chair has three adjacent carbons in a plane with the other two displaced on opposite sides. These conformers can rapidly interconvert through a process called pseudorotation.
The presence of substituents on the cyclopentane ring influences the conformational preference. For this compound, the bulky formyl and cyano groups at the C1 position will favor conformations that minimize steric interactions. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a quaternary carbon can influence the bond angles and favor ring-closing reactions, which also has implications for the conformational stability of the ring itself. baranlab.org The C-C-C bond angle at the quaternary carbon is smaller, which can influence the degree of puckering in the cyclopentane ring. baranlab.org
Interactive Table: Conformational Preferences in Substituted Cyclopentanes
| Substituent Pattern | Favored Conformation | Key Steric Interactions |
| Monosubstituted | Envelope | Torsional strain between substituents on adjacent carbons. |
| 1,1-Disubstituted | Half-Chair | Gauche interactions between the substituents. |
| 1,2-trans-Disubstituted | Half-Chair | Minimized flagpole interactions. |
| 1,2-cis-Disubstituted | Envelope | Eclipsing interactions between the cis substituents. |
This table represents general conformational preferences in substituted cyclopentanes. The specific conformational equilibrium for this compound would require detailed computational or experimental analysis.
Stereochemical Control and Regioselectivity in Transformations of this compound
The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of a quaternary carbon and the potential for creating new stereocenters.
Reactions at the formyl group of this compound can proceed with diastereoselectivity, influenced by the steric bulk of the cyclopentane ring and the existing stereochemistry. For example, the addition of a nucleophile to the formyl group will occur from the less hindered face of the molecule. The preferred direction of attack will be dictated by the orientation of the substituents on the cyclopentane ring in its most stable conformation.
In related cyclic systems, electrophilic additions to cyclopentenes have been shown to proceed with high syn-selectivity with respect to allylic and homoallylic substituents. researchgate.net While this compound does not have a double bond in the ring, the principle of sterically directed attack is applicable.
The development of enantioselective transformations of this compound would allow for the synthesis of chiral molecules with a high degree of stereochemical control. The formation of cyanohydrins from aldehydes and ketones can be rendered enantioselective through the use of chiral catalysts. libretexts.org This is a key reaction for the nitrile group.
Nickel-catalyzed "cyano-borrowing" reactions have been developed for the synthesis of β-cyano ketones from cyanohydrins and aldehydes or ketones. researchgate.net This type of reaction, if applied in an enantioselective manner, could provide a route to chiral β-cyano ketones derived from this compound.
The synthesis of highly substituted cyclopentanes can be achieved with excellent diastereo- and enantioselectivity through formal [3+2] cycloadditions of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex. organic-chemistry.org This highlights the potential for developing catalytic enantioselective methods for functionalizing the cyclopentane ring system.
Interactive Table: Examples of Stereoselective Reactions on Cyclopentane Analogs
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference Analogy |
| Electrophilic Addition (HOBr) | N-Bromosuccinimide in aqueous acetone | syn-dihydroxylation | researchgate.net |
| [3+2] Cycloaddition | Chiral Ti(salen) complex | High diastereo- and enantioselectivity | organic-chemistry.org |
| Cyanohydrin Formation | Chiral Lewis base catalyst | Enantioenriched cyanohydrins | libretexts.org |
| "Cyano-Borrowing" Reaction | Nickel catalyst | Racemic β-cyano ketones (potential for enantioselectivity) | researchgate.net |
This table provides examples of stereoselective reactions on analogous systems to illustrate potential synthetic strategies for this compound.
Spectroscopic and Structural Elucidation Studies of 1 Formylcyclopentane 1 Carbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-formylcyclopentane-1-carbonitrile can be achieved.
Proton (¹H) NMR Spectral Analysis for Stereochemical Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group.
The eight protons on the cyclopentane (B165970) ring would likely appear as complex multiplets in the upfield region, generally between δ 1.5-2.5 ppm. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing formyl and cyano groups. Protons on the carbons adjacent to the quaternary carbon (C2 and C5) would be expected at a slightly more downfield position compared to the protons on C3 and C4. Due to the free rotation of the cyclopentane ring, which can exist in various conformations like the envelope and twist forms, the protons on each methylene (B1212753) group may not be chemically equivalent, potentially leading to more complex splitting patterns. dummies.comlibretexts.org
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic Proton (-CHO) | 9.5 - 9.8 | s (singlet) | 1H |
| Cyclopentane Protons (-CH₂-) | 1.8 - 2.5 | m (multiplet) | 8H |
Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.
Carbon-13 (¹³C) NMR Chemical Shift Correlations
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the formyl group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon of the nitrile group is also significantly deshielded and is predicted to appear between δ 115-125 ppm. libretexts.org The quaternary carbon (C1), bonded to both the formyl and cyano groups, would be deshielded and is expected in the region of δ 40-50 ppm. The methylene carbons of the cyclopentane ring would resonate at higher field, with the carbons adjacent to the substituted carbon (C2 and C5) appearing at a slightly lower field than the more distant carbons (C3 and C4).
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 195 - 200 |
| Nitrile Carbon (C≡N) | 118 - 122 |
| Quaternary Carbon (C1) | 45 - 55 |
| Cyclopentane Carbons (C2, C5) | 30 - 40 |
| Cyclopentane Carbons (C3, C4) | 20 - 30 |
Note: The predicted values are based on established ¹³C NMR chemical shift correlations and data for similar functionalized cycloalkanes. uni.lu
Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Connectivity
To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For instance, it would show the connectivity between the protons on adjacent methylene groups within the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the methylene carbons to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the aldehydic proton and the quaternary carbon (C1), as well as the carbonyl carbon. Correlations between the cyclopentane protons and the quaternary carbon (C1), the nitrile carbon, and the carbonyl carbon would firmly establish the connectivity of the substituents to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. While less critical for this relatively rigid structure, it could offer insights into the preferred conformation of the cyclopentane ring.
These 2D NMR techniques, used in combination, provide a comprehensive and unambiguous elucidation of the structural framework of this compound. researchgate.net
Application of NMR for Tautomeric Equilibria Determination
The presence of a formyl group adjacent to a carbon bearing a cyano group introduces the possibility of keto-enol tautomerism, where the aldehydic form is in equilibrium with its enol isomer, 1-cyano-1-cyclopentenyl-1-ol. While the keto form is generally more stable for simple aldehydes, the potential for conjugation between the double bond of the enol and the nitrile group could stabilize the enol tautomer.
NMR spectroscopy is an excellent tool for investigating such tautomeric equilibria. uobasrah.edu.iqyoutube.com If a significant amount of the enol tautomer were present at equilibrium, the ¹H NMR spectrum would show a signal for the enolic hydroxyl proton, and the ¹³C NMR spectrum would exhibit signals for the sp² hybridized carbons of the double bond. The relative integrals of the signals for the keto and enol forms in the ¹H NMR spectrum would allow for the quantification of the tautomeric ratio. The absence of signals corresponding to the enol form would indicate that the keto form is overwhelmingly predominant.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Interactions
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups.
The C=O stretch of the aldehyde is anticipated to appear as a strong, sharp band in the region of 1740-1720 cm⁻¹. The C≡N stretch is also characteristic and typically appears as a medium to sharp band around 2260-2240 cm⁻¹. stackexchange.com The presence of these two distinct bands would be a strong indicator of the compound's identity.
Additionally, the spectrum would feature C-H stretching vibrations for the aldehydic proton (around 2850 cm⁻¹ and 2750 cm⁻¹, often appearing as a pair of weak bands) and the sp³ hybridized C-H bonds of the cyclopentane ring (in the 3000-2850 cm⁻¹ region). Bending vibrations of the cyclopentane ring would be observed in the fingerprint region (below 1500 cm⁻¹).
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aldehyde) | 2860-2820 & 2760-2720 | Weak to Medium |
| C-H Stretch (Cyclopentane) | 2980-2850 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2260-2240 | Medium, Sharp |
| C=O Stretch (Aldehyde) | 1740-1720 | Strong, Sharp |
| C-H Bend (Cyclopentane) | 1470-1450 | Medium |
Note: The predicted frequencies are based on established group frequency charts and data for molecules containing similar functional groups.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable tool for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The key functional groups, the nitrile (C≡N) and the aldehyde (C=O), exhibit characteristic Raman shifts. The nitrile group typically presents a sharp, intense band in the region of 2200-2300 cm⁻¹. researchgate.net The aldehyde carbonyl (C=O) stretch is expected to appear in the 1680-1740 cm⁻¹ range. The cyclopentane ring itself will produce a series of characteristic bands corresponding to C-C stretching and CH₂ bending vibrations. chemicalbook.comchemicalbook.com Analysis of the Raman spectrum of cyclopentane reveals significant peaks corresponding to these ring vibrations. chemicalbook.com By comparing the spectrum of this compound to that of related structures like cyclopentanecarboxaldehyde and aliphatic nitriles, a detailed assignment of the observed vibrational bands can be achieved, confirming the presence and connectivity of the functional groups.
Table 1: Predicted Raman Shifts for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| Nitrile (C≡N) | 2200 - 2300 | Stretching |
| Aldehyde (C=O) | 1680 - 1740 | Stretching |
| Cyclopentane (C-C) | 800 - 1200 | Ring Stretching |
| Cyclopentane (CH₂) | 1400 - 1500 | Bending (Scissoring) |
| Aldehyde (C-H) | 2700 - 2900 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C₇H₉NO. The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the parent molecule, providing a unique fingerprint that aids in structural elucidation. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. libretexts.org The cleavage of bonds adjacent to the carbonyl group (α-cleavage) is a common fragmentation pattern for aldehydes and ketones. libretexts.orglibretexts.orgyoutube.com
One likely fragmentation is the loss of the formyl group (CHO), resulting in a fragment with a mass loss of 29 amu. Another possibility is the loss of the nitrile group (CN), leading to a mass loss of 26 amu. The cyclopentane ring can also undergo fragmentation, typically resulting in the loss of ethene (C₂H₄, 28 amu) or other small hydrocarbon fragments. libretexts.orgmiamioh.edu The analysis of these characteristic fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (relative to M⁺) |
| [M-CHO]⁺ | Cyclopentylcyanide cation | M - 29 |
| [M-CN]⁺ | Formylcyclopentane cation | M - 26 |
| [M-C₂H₄]⁺ | Fragment from ring cleavage | M - 28 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound, offering both separation and identification capabilities. uab.edupacificbiolabs.com Given the polar nature of the aldehyde and nitrile functional groups, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable separation method. nih.govwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention and separation of polar analytes. waters.com
A typical HILIC method would employ an amide-bonded or unbonded silica (B1680970) column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). waters.comresearchgate.net The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides sensitive and selective detection of the target compound as it elutes from the column. alliedacademies.org This technique is invaluable for assessing the purity of a sample by detecting and quantifying any impurities, as well as confirming the identity of the main component by its retention time and mass spectrum. sigmaaldrich.com
X-ray Crystallography for Solid-State Molecular Architecture
Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure. beilstein-journals.org This technique yields precise information on bond lengths, bond angles, and the conformation of the cyclopentane ring. Furthermore, it reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as dipole-dipole interactions and hydrogen bonding (if applicable). researchgate.netmdpi.com While no public crystal structure for this compound is currently available, the feasibility of such an analysis is demonstrated by the successful crystallographic studies of other functionalized cyclopentane derivatives. beilstein-journals.orgresearchgate.netoregonstate.edu The data obtained from X-ray crystallography would serve as the definitive confirmation of the compound's structure.
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. google.comnih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for purity assessment of small organic molecules. sigmaaldrich.comnih.gov A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol (B129727) would be appropriate. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any impurities with different polarities. thermofisher.com Detection is typically achieved using a UV detector, as the carbonyl group of the aldehyde provides some UV absorbance.
Gas Chromatography (GC): For a volatile compound like this compound, gas chromatography is another excellent technique for purity analysis. sigmaaldrich.comlibretexts.orgyoutube.com The sample is vaporized and passed through a capillary column coated with a stationary phase. youtube.com A non-polar or moderately polar stationary phase, such as one based on polydimethylsiloxane, would be suitable. capes.gov.brresearchgate.net A flame ionization detector (FID) would provide sensitive detection of the compound and any volatile impurities. youtube.com The retention time and the peak area in the resulting chromatogram can be used to identify and quantify the components of the sample. libretexts.org
Table 3: Summary of Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV | Purity Assessment |
| HILIC | Amide or Silica | Acetonitrile/Aqueous Buffer Gradient | MS | Separation of Polar Compounds, Purity |
| GC | Polydimethylsiloxane | Helium or Nitrogen | FID | Purity Assessment, Volatile Impurity Analysis |
Computational and Theoretical Chemistry of 1 Formylcyclopentane 1 Carbonitrile Systems
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed within 1-formylcyclopentane-1-carbonitrile and the nature of its molecular orbitals.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
To theoretically predict the most stable three-dimensional arrangement of atoms in this compound, computational chemists employ geometry optimization techniques. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT methods, such as the widely used B3LYP functional, calculate the electron density to determine the energy of the system. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without relying on empirical parameters.
Table 1: Representative Basis Sets for Geometry Optimization
| Basis Set Family | Description | Typical Application |
|---|---|---|
| Pople Style | (e.g., 6-31G*, 6-311+G**) Split-valence basis sets, often with polarization and diffuse functions. | Good for initial geometry optimizations and frequency calculations of organic molecules. |
| Correlation-Consistent | (e.g., cc-pVDZ, aug-cc-pVTZ) Designed to systematically converge to the complete basis set limit. | High-accuracy calculations of energies and properties. |
| Def2 | (e.g., def2-SVP, def2-TZVP) Well-balanced basis sets for a wide range of elements. | Often used in modern DFT calculations for their efficiency and accuracy. |
Calculation of Molecular Orbitals and Electron Density Distributions
Once the geometry is optimized, the electronic properties can be investigated in detail. The calculation of molecular orbitals (MOs) provides a picture of how the atomic orbitals combine to form the orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to have significant contributions from the lone pair of the formyl oxygen and potentially the C-C bonds of the cyclopentane (B165970) ring. The LUMO is likely to be a π* orbital associated with the carbonyl group and the nitrile group, both of which are electron-withdrawing. The distribution of electron density can be visualized through electron density maps, which show regions of high and low electron density. This is crucial for identifying electrophilic and nucleophilic sites within the molecule. The formyl carbon and the nitrile carbon are expected to be electrophilic due to the high electronegativity of the adjacent oxygen and nitrogen atoms.
Conformational Analysis and Tautomerism
The flexibility of the cyclopentane ring and the presence of functional groups capable of tautomerization add layers of complexity to the structural landscape of this compound.
Energetic Landscape of Conformational Isomers
The cyclopentane ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. The presence of two substituents at the same carbon atom in this compound will influence the preferred conformation of the ring. Computational methods can be used to map the potential energy surface of the molecule by systematically rotating the formyl group and allowing the ring to pucker. This allows for the identification of all possible stable conformers and the energy barriers between them.
The relative energies of these conformers determine their population at a given temperature. It is expected that the conformer with the least steric hindrance between the formyl group, the nitrile group, and the adjacent ring hydrogens will be the most stable. Theoretical calculations on substituted cyclopentanes have shown that the energy differences between conformers can be small, often just a few kilojoules per mole.
Investigation of Keto-Enol and Other Tautomeric Forms
This compound can, in principle, exist in tautomeric forms. The most common is the keto-enol tautomerism, where a proton migrates from the α-carbon to the formyl oxygen, resulting in a carbon-carbon double bond and a hydroxyl group (the enol form).
Keto Form: this compound Enol Form: 1-(hydroxymethylene)cyclopentane-1-carbonitrile
Computational studies on β-ketonitriles have shown that the keto form is generally more stable. nih.gov The relative stability of the keto and enol tautomers can be determined by calculating their energies using DFT or other high-level methods. The presence of the nitrile group, an electron-withdrawing group, can influence the acidity of the α-proton and thus the position of the tautomeric equilibrium. Solvation effects can also play a significant role, with polar solvents potentially stabilizing the more polar keto form. orientjchem.org Theoretical calculations can model these solvent effects using implicit or explicit solvent models. Other less common tautomeric forms, such as those involving the nitrile group (e.g., ketenimine), could also be investigated computationally, although they are generally much less stable.
Table 2: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
|---|---|
| Solvent | Polar solvents generally favor the more polar keto tautomer. orientjchem.org |
| Temperature | Higher temperatures can favor the enol form if it has higher entropy. |
| Substituents | Electron-withdrawing groups can affect the acidity of the α-proton and the stability of the enol form. |
| Intramolecular Hydrogen Bonding | The possibility of forming an intramolecular hydrogen bond can stabilize the enol form. |
Intramolecular Hydrogen Bonding Characterization
In the enol tautomer of this compound, there is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the nitrile group. This would result in the formation of a stable six-membered ring-like structure.
Computational chemistry offers several tools to characterize such an interaction. The geometric criteria for a hydrogen bond include a short distance between the hydrogen donor (O-H) and the acceptor (N) and an angle close to 180 degrees. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed on the calculated electron density to find a bond critical point between the hydrogen and the acceptor atom, providing evidence of a bonding interaction. The vibrational frequencies of the O-H bond can also be calculated; a red shift (lowering of the stretching frequency) compared to a non-hydrogen-bonded O-H group is a characteristic signature of hydrogen bonding. The strength of this intramolecular hydrogen bond can be estimated from the energy difference between the hydrogen-bonded conformer and a conformer where such an interaction is not present. While direct studies on this compound are not available, research on other systems with similar functionalities suggests that such intramolecular hydrogen bonds can significantly stabilize the enol form.
Spectroscopic Parameter Prediction
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering a powerful tool for structure verification and the interpretation of experimental data. For this compound, these techniques could provide invaluable insights into its electronic structure and vibrational modes.
Computational Vibrational Spectroscopy (IR, Raman)
Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
For this compound, such calculations would predict the characteristic stretching frequencies for the nitrile (C≡N) and carbonyl (C=O) groups, as well as the various C-H and C-C stretching and bending modes of the cyclopentane ring. Comparing the computed spectrum with an experimental one would aid in the assignment of vibrational bands and provide confidence in the calculated molecular structure.
Hypothetical Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| C≡N stretch | ~2240 | Strong |
| C=O stretch | ~1720 | Strong |
| C-H stretch (aldehyde) | ~2750, ~2850 | Medium |
| C-H stretch (aliphatic) | ~2850 - 3000 | Medium |
Note: These are estimated frequencies based on known group frequencies and are not from actual calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone.
Transition State Characterization and Reaction Pathway Analysis
For a molecule like this compound, a key area of interest could be its reactivity, for instance, in nucleophilic addition reactions to the carbonyl group or reactions involving the α-proton. Computational methods can be used to map out the potential energy surface for a given reaction. This involves locating the structures of the reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate.
By characterizing the geometry and vibrational frequencies of the transition state (which will have one imaginary frequency corresponding to the reaction mode), chemists can gain a detailed understanding of the reaction mechanism.
Kinetic and Thermodynamic Parameters from Theoretical Data
Once the stationary points on the potential energy surface (reactants, transition states, and products) have been located, it is possible to calculate important kinetic and thermodynamic parameters. Using statistical mechanics, quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea) can be determined.
These theoretical values can be used to predict the feasibility and rate of a reaction, providing a quantitative framework for understanding the molecule's chemical behavior. For this compound, this could involve, for example, calculating the energy barrier for the addition of a nucleophile to the formyl group.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase (liquid or solid) and for exploring intermolecular interactions.
MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters that describe the potential energy of the system. For this compound, an MD simulation could be used to study its behavior in a solvent, providing insights into its solvation structure and dynamics. It could also be used to understand how molecules of this compound interact with each other in the pure liquid, for instance, through dipole-dipole interactions involving the polar formyl and nitrile groups. Such simulations could predict macroscopic properties like density and viscosity.
Future Perspectives and Emerging Research Directions
Innovations in Asymmetric Synthesis of 1-Formylcyclopentane-1-carbonitrile and its Derivatives
The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is a key area of future research. The presence of a quaternary stereocenter presents a significant synthetic challenge, and overcoming this hurdle is crucial for unlocking the full potential of this molecular scaffold.
Future innovations are likely to focus on organocatalytic asymmetric approaches. Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, and its application to the synthesis of α-formylnitriles is a promising avenue. rsc.orgnih.govresearchgate.net Research could explore the use of chiral prolinol silyl (B83357) ethers or other organocatalysts to catalyze the enantioselective addition of a formyl equivalent to a cyclopentanecarbonitrile (B127170) precursor or the asymmetric cyanation of a suitably substituted cyclopentanecarbaldehyde. nih.gov The development of cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol, will also be a significant area of focus. researchgate.net
Furthermore, the development of catalytic asymmetric methods for the synthesis of related chiral aliphatic α-tertiary aminonitriles suggests that similar strategies could be adapted for this compound. researchgate.net These methods often involve the isomerization of cyanoketimines or other prochiral substrates, and analogous approaches could provide enantiomerically enriched this compound.
Exploration of Bio-Inspired Synthetic Routes
Nature often provides elegant solutions to complex synthetic problems. The exploration of bio-inspired synthetic routes, particularly those employing enzymatic catalysis, represents a green and highly selective alternative to traditional chemical methods for the synthesis of this compound.
Biocatalysis has shown great promise in the synthesis of chiral amines and other valuable compounds. mdpi.com Future research could focus on the discovery and engineering of enzymes capable of catalyzing the asymmetric synthesis of this compound. For instance, the use of aldoxime dehydratases for the enantioselective synthesis of chiral nitriles is an area of active investigation. nih.govresearchgate.netresearchgate.net By designing or evolving an enzyme with a specific active site, it may be possible to achieve high enantioselectivity in the formation of the quaternary stereocenter.
Another bio-inspired approach could involve the deracemization of a racemic mixture of this compound. This could be achieved through the use of enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity. Such biocatalytic resolutions are becoming increasingly common in the pharmaceutical industry for the production of single-enantiomer drugs.
Advanced Applications in Medicinal Chemistry and Chemical Biology
The unique combination of functional groups in this compound makes it an attractive scaffold for applications in medicinal chemistry and chemical biology.
Rational Design of Derivatives for Specific Molecular Targets (excluding human trial data)
The cyclopentane (B165970) ring system is a common motif in many biologically active molecules and has been recognized as an effective core scaffold in medicinal chemistry. acs.org The aldehyde and nitrile functionalities of this compound provide convenient handles for the rational design of derivatives targeting specific molecular targets.
Future research will likely involve the synthesis of libraries of derivatives where the formyl and nitrile groups are modified to interact with specific residues in a protein's binding site. For example, the aldehyde could be converted to a variety of other functional groups, such as amines, alcohols, or carboxylic acids, to probe different interactions. The nitrile group, a known bioisostere for various functional groups, can also be transformed or utilized for its specific electronic properties. acs.org
The design of these derivatives will be guided by an understanding of the structure and function of the target protein. By using computational modeling and structural biology techniques, researchers can design molecules with a high predicted affinity and selectivity for their intended target.
Integration into Fragment-Based Drug Discovery (excluding human trial data)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. nih.govnih.govyoutube.comyoutube.comyoutube.com In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent and drug-like molecules.
This compound, with its relatively small size and diverse functionality, is an ideal candidate for inclusion in fragment libraries. The cyclopentane scaffold provides a rigid framework, while the aldehyde and nitrile groups offer key interaction points. The identification of this compound or a related derivative as a binder to a protein of interest could serve as a starting point for a drug discovery program. nih.govyoutube.com Subsequent optimization efforts would focus on elaborating the structure to enhance its binding affinity and selectivity. nih.gov
Development of High-Throughput Synthetic and Screening Methodologies
To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and screening methods is essential. These technologies allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new bioactive molecules.
High-throughput synthesis techniques, such as parallel synthesis and flow chemistry, could be employed to create diverse libraries of this compound derivatives. rsc.org These methods would enable the systematic exploration of the chemical space around this scaffold.
In parallel, high-throughput screening assays will be needed to evaluate the biological activity of these compound libraries. This could involve assays to measure the inhibition of a specific enzyme or the modulation of a particular cellular pathway. The development of robust and automated screening platforms will be crucial for efficiently identifying promising lead compounds.
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental and computational methods is a powerful driver of innovation in chemical research. nih.govresearchgate.netresearchgate.netnih.gov For this compound, the integration of these approaches will be critical for advancing our understanding of its properties and applications.
Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, can be used to predict the structure, reactivity, and biological activity of this compound and its derivatives. mdpi.comacs.orgpitt.edu These predictions can then be validated through experimental studies, providing a feedback loop that refines the computational models and guides further research. For example, computational methods can be used to rationalize the stereochemical outcome of a reaction or to predict the binding mode of a molecule to a protein target. nih.govresearchgate.netresearchgate.net
This integrated approach will enable a more rational and efficient exploration of the potential of this compound, leading to the development of new synthetic methods and the discovery of novel bioactive molecules.
Conclusion
Summary of Key Research Findings and Methodological Advancements
1-Formylcyclopentane-1-carbonitrile is a bifunctional organic compound containing both a formyl and a nitrile group attached to the same carbon atom of a cyclopentane (B165970) ring. While dedicated research exclusively focused on this specific molecule is limited in publicly accessible literature, its chemical structure suggests significant potential as a versatile intermediate in organic synthesis. The presence of two reactive functional groups on a cyclic scaffold makes it an attractive building block for the synthesis of more complex molecules.
Methodological advancements in the synthesis of functionalized cyclopentanes, such as stereoselective cycloaddition reactions and catalytic functionalization, provide potential pathways for the enantioselective synthesis of this compound derivatives. The reactivity of the formyl and nitrile groups is well-established, allowing for predictable transformations. For instance, the formyl group can participate in carbon-carbon bond-forming reactions like aldol (B89426) and Wittig reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These transformations open avenues for creating a diverse range of molecular architectures.
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is a key technique for the structural elucidation of this compound. Predicted ¹H NMR spectral data suggests the aldehydic proton would appear significantly downfield, while the cyclopentane protons would exhibit complex multiplets. Similarly, ¹³C NMR spectroscopy would show characteristic signals for the carbonyl, nitrile, and quaternary carbons.
Outlook on the Continued Academic Relevance and Research Opportunities for this compound
The academic relevance of this compound lies in its potential as a scaffold for the development of novel synthetic methodologies and the synthesis of biologically active compounds. The unique arrangement of its functional groups could be exploited to construct spirocyclic systems and other intricate molecular frameworks.
Future research opportunities for this compound are numerous. A primary focus would be the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. Investigating its reactivity in multicomponent reactions could lead to the rapid assembly of complex molecules from simple precursors.
Furthermore, the exploration of its utility in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents is a promising area of research. The cyclopentane core is a common motif in many biologically active natural products and pharmaceuticals. The ability to introduce diverse functionalities through the formyl and nitrile groups makes this compound a valuable starting material for drug discovery programs. The development of derivatives could lead to the identification of new compounds with potential therapeutic applications.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic Proton (-CHO) | 9.5 - 10.0 | s (singlet) | 1H |
| Cyclopentane Protons (-CH₂-) | 1.7 - 2.6 | m (multiplet) | 8H |
Q & A
Q. How does substituting the formyl group with other electrophilic moieties (e.g., nitro or acetyl) alter the reactivity of cyclopentanecarbonitrile derivatives?
- Methodological Answer :
- Hammett Analysis : Quantify electronic effects using σ⁺ values to correlate substituent identity with reaction rates (e.g., SNAr).
- Competition Experiments : Compare relative reactivities in parallel reactions under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
